4-Bromo-3-nitroanisole

physical properties melting point boiling point

4-Bromo-3-nitroanisole (CAS 5344-78-5) is the premier aryl bromide for Suzuki-Miyaura and SNAr couplings in medicinal chemistry. Its 4-bromo-3-nitro pattern ensures rapid oxidative addition—outpacing the sluggish chloro analog—while directing ortho-metalation with precision. Bench-stable yellow solid (mp 32–34 °C), ≥97% GC purity, full analytical documentation. Enables modular assembly of kinase inhibitors, GPCR modulators, and heterocyclic scaffolds. Gram-to-kilogram availability from global stock points.

Molecular Formula C7H6BrNO2S
Molecular Weight 248.10 g/mol
CAS No. 10079-53-5
Cat. No. B157122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitroanisole
CAS10079-53-5
Molecular FormulaC7H6BrNO2S
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyAQEGPOZOEITDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitroanisole (CAS 5344-78-5) as a Strategic Nitroaryl Halide Building Block for Cross-Coupling and Heterocyclic Synthesis


4-Bromo-3-nitroanisole (CAS 5344-78-5, molecular formula C₇H₆BrNO₃, molecular weight 232.03) is a polysubstituted aromatic compound featuring a bromine atom at the para position relative to a methoxy group, with a nitro group ortho to the bromine and meta to the methoxy [1]. The compound exists as a yellow to pale brown crystalline solid with a melting point of 32–34 °C and a boiling point of 153–154 °C at 13 mmHg . As a bench-stable, shelf-ready building block, it is supplied with analytical documentation including GC purity certificates and is extensively utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions and as a precursor for heterocyclic scaffolds in pharmaceutical discovery .

4-Bromo-3-nitroanisole: Why Direct Replacement with 4-Chloro-3-nitroanisole or Unsubstituted Nitroanisole Leads to Divergent Synthetic Outcomes


Generic substitution among halogenated nitroanisoles is not feasible due to the profound impact of halogen identity and substitution pattern on cross-coupling reactivity, regioselectivity, and downstream functional group manipulation . While 4-chloro-3-nitroanisole may appear structurally analogous, its aryl chloride bond exhibits significantly lower reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the aryl bromide in 4-bromo-3-nitroanisole, often necessitating more forcing conditions, specialized ligands, and longer reaction times that compromise yields with sensitive nitro-containing substrates [1]. Furthermore, regioisomeric substitution patterns (e.g., 1-bromo-2-methoxy-3-nitrobenzene) present entirely different electronic landscapes and steric environments around the reactive center, rendering them unsuitable as drop-in replacements in established synthetic routes . The specific combination of 4-bromo and 3-nitro substitution provides a uniquely predictable ortho-metalation directing effect and a well-characterized leaving group for sequential functionalization, whereas alternative halogen or positional isomers introduce uncontrolled variables that increase process development burden and reproducibility risk .

Quantitative Differentiation Evidence for 4-Bromo-3-nitroanisole: Comparative Data on Physical Properties, Reaction Yields, and Synthetic Utility


Comparative Physical Property Analysis: 4-Bromo-3-nitroanisole vs. 4-Chloro-3-nitroanisole

4-Bromo-3-nitroanisole exhibits distinct physical properties compared to its 4-chloro analog, impacting handling, purification, and formulation. The bromo compound has a lower melting point (32–34 °C vs. 41–43 °C) and a lower boiling point under reduced pressure (153–154 °C at 13 mmHg vs. 293.3±20.0 °C at 760 mmHg extrapolated) . These differences are critical for processes involving crystallization, distillation, or sublimation, and the higher density (1.64 g/cm³ vs. 1.4±0.1 g/cm³) of the bromo compound may affect solvent layering and phase separation behavior .

physical properties melting point boiling point density comparative analysis

Synthetic Yield Comparison: 4-Bromo-3-nitroanisole via Optimized Sandmeyer Protocol vs. Alternative Decarboxylative Bromination

The synthesis of 4-bromo-3-nitroanisole has been achieved via two distinct routes with markedly different reported yields. A classical Sandmeyer-type diazotization of nitroaniline followed by CuBr-mediated bromination delivered the target compound in 83% yield as a yellow oil . In contrast, a more recent decarboxylative bromination protocol starting from 2-nitro-4-methoxybenzoic acid using a copper/silver catalyst system in DMSO under oxygen atmosphere afforded only a 67% yield of the identical product .

synthesis yield comparison Sandmeyer reaction decarboxylative bromination process chemistry

Proven Utility as a Substrate in Suzuki-Miyaura Cross-Coupling for Rhodamine Derivative Synthesis

4-Bromo-3-nitroanisole serves as a competent electrophilic partner in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the construction of biaryl architectures [1]. This reactivity has been specifically demonstrated in the synthesis of rhodamine derivatives, where the compound undergoes coupling with phenylboronic acid to install a phenyl group at the 4-position, followed by subsequent transformations to generate the fluorophore scaffold [1]. This contrasts with 4-chloro-3-nitroanisole, which under identical mild conditions would exhibit negligible conversion due to the intrinsically lower reactivity of aryl chlorides in oxidative addition [2].

Suzuki-Miyaura coupling palladium catalysis rhodamine heterocycle synthesis C-C bond formation

Selective Reduction to 4-Bromo-5-methoxyaniline: A Differentiated Intermediate for Heterocyclic Annulation

The nitro group of 4-bromo-3-nitroanisole can be chemoselectively reduced to the corresponding aniline, 4-bromo-5-methoxyaniline, using iron powder and ammonium chloride in aqueous ethanol [1]. The reported procedure employed 1.71 g (7.2 mmol) of 4-bromo-3-nitroanisole, 2.00 g (35.7 mmol, 5 eq.) iron powder, and 1.53 g (28.6 mmol, 4 eq.) ammonium chloride in ethanol/water at reflux [1]. This transformation installs a nucleophilic amino group ortho to the methoxy substituent while retaining the bromine atom, creating a densely functionalized aniline scaffold for subsequent diazotization, acylation, or heterocycle formation .

nitro reduction aniline synthesis iron powder ammonium chloride heterocycle precursor

Analytical Characterization: Established FT-IR and FT-Raman Spectral Database for Quality Control and Identity Verification

4-Bromo-3-nitroanisole has been characterized by FT-IR and FT-Raman spectroscopy, with experimental spectra available in the peer-reviewed literature and from authoritative databases such as NIST . The NIST Chemistry WebBook hosts a gas-phase infrared spectrum for this compound, providing a reference standard for identity confirmation [1]. Additionally, the compound is analyzed by GC-FID, HPLC, and NMR methods, with purity specifications typically ≥96.0% (GC) or ≥97.0% (GC) from major suppliers .

FT-IR spectroscopy FT-Raman spectroscopy analytical chemistry quality control spectral database

4-Bromo-3-nitroanisole: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Use 4-bromo-3-nitroanisole as the aryl bromide partner in Suzuki-Miyaura cross-couplings with aryl- or heteroarylboronic acids to construct biaryl pharmacophores. This scenario leverages the compound's established reactivity in palladium-catalyzed coupling (as demonstrated in rhodamine derivative synthesis [1]) and the significant rate advantage of aryl bromides over aryl chlorides in oxidative addition [2]. The resulting biaryl products retain the nitro group for subsequent reduction and functionalization, enabling modular assembly of kinase inhibitors, GPCR modulators, and other drug-like scaffolds. This application is supported by the compound's ready availability in ≥97% GC purity suitable for medicinal chemistry campaigns .

Synthesis of Ortho-Substituted Aniline Building Blocks via Chemoselective Nitro Reduction

Employ 4-bromo-3-nitroanisole as a precursor for 4-bromo-5-methoxyaniline through chemoselective nitro reduction using the established Fe/NH₄Cl protocol in aqueous ethanol [1]. The resulting ortho-brominated aniline retains the aryl bromide for subsequent cross-coupling or nucleophilic aromatic substitution while presenting a free amino group for diazotization, amide bond formation, or heterocycle annulation. This scenario is particularly valuable for constructing benzimidazoles, quinoxalines, and indole derivatives, where the orthogonal reactivity of the bromine and amino groups enables sequential functionalization with high regiochemical fidelity [2].

Heterocyclic Scaffold Construction via Tandem Nucleophilic Aromatic Substitution and Cyclization

Utilize 4-bromo-3-nitroanisole in nucleophilic aromatic substitution (SₙAr) reactions with sulfur, nitrogen, or oxygen nucleophiles at the bromine-bearing position, followed by intramolecular cyclization onto the nitro group or its reduced amine derivative. The electron-withdrawing nitro group activates the adjacent bromine toward SₙAr, enabling displacement by thiols, amines, or alkoxides under mild conditions [1]. This reactivity profile has been exploited in the synthesis of 2-(4-methoxy-2-nitrophenylsulfanyl)benzoic acid derivatives, demonstrating the compound's utility in constructing sulfur-containing heterocycles such as phenothiazines and benzothiazepines [2]. The high synthetic yield (83%) of the compound via the diazotization route supports its cost-effective procurement for gram-to-kilogram scale heterocyclic synthesis programs .

Quality Control Reference Standard for Nitroaromatic Analysis in Environmental and Pharmaceutical Testing

Deploy 4-bromo-3-nitroanisole as a certified reference standard in HPLC, GC-FID, and GC-MS methods for the detection and quantification of nitroaromatic compounds in complex matrices [1]. The compound's well-defined physical properties (melting point 32–34 °C, boiling point 153–154 °C at 13 mmHg [2]) and the availability of validated FT-IR and FT-Raman spectra ensure reliable instrument calibration and method validation. This scenario is particularly relevant for environmental laboratories monitoring nitroaromatic pollutants and for pharmaceutical QC departments tracking residual nitro-containing intermediates in API manufacturing processes.

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